molecular formula C17H18N6O2 B2563972 N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946297-22-9

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No.: B2563972
CAS No.: 946297-22-9
M. Wt: 338.371
InChI Key: ZTJFSIXNFKJIRD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic heterocyclic compound featuring a pteridine core structure, which is substituted at the 2-position with a morpholine ring and at the 4-position with an N-(4-methoxyphenyl) group. The pteridine scaffold is a privileged structure in medicinal chemistry, known for its role as a key building block in folate analogs and its potential to interact with various enzyme active sites . The incorporation of the morpholine moiety is a common strategy in drug design, often employed to improve aqueous solubility and influence pharmacokinetic properties, while the 4-methoxyphenyl group can contribute to binding affinity and selectivity toward biological targets . This combination of features makes this compound a valuable building block for chemical biology and drug discovery research. Preliminary research on structurally related pteridine derivatives suggests potential application in investigating kinase signaling pathways. Compounds with morpholine substitutions have been studied as inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial regulators of cell growth, survival, and metabolism . The PI3K pathway is a validated target in areas such as oncology and inflammatory diseases . Furthermore, pteridine-based compounds have shown relevance in other enzymatic contexts, including dihydropteridine reductase and nitric oxide synthase, indicating broad utility as a biochemical probe . Researchers can utilize this compound as a core scaffold to develop novel inhibitors or as a chemical tool for studying specific enzymes in cellular and biochemical assays. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-24-13-4-2-12(3-5-13)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-25-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFSIXNFKJIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pteridine core or the morpholinyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholinyl nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, alkyl halides, and amines are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine has been investigated for various applications:

Medicinal Chemistry

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Cognitive Enhancement : Animal studies indicate that this compound may improve learning and memory retention, suggesting its potential use in addressing cognitive decline associated with aging.

Antimicrobial Activity

  • In vitro studies have demonstrated significant antibacterial activity against pathogens like E. coli and S. aureus, with minimal inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antibacterial agent.

Cancer Research

  • The compound has been explored as a potential anticancer agent due to its ability to inhibit specific signaling pathways involved in tumor growth. Studies have indicated that it may act as a kinase inhibitor, affecting cellular processes related to cancer proliferation .

Neuroprotection

A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, where it reduced neuroinflammation and improved neuronal survival rates under oxidative stress conditions.

Cognitive Enhancement

Research involving animal models demonstrated that administration of this compound led to improved memory retention scores compared to control groups, emphasizing its potential as a cognitive enhancer.

Antibacterial Activity

In vitro tests revealed that the compound exhibited significant inhibition zones against common bacterial strains, suggesting further investigation into its clinical applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action for “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation with DNA.

Comparison with Similar Compounds

Quinazoline Derivatives

describes N-(4-methoxyphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5e), which shares the 4-methoxyphenylamino and morpholine substituents but replaces the pteridine core with a partially saturated quinazoline ring. Key differences include:

  • Synthetic Yield : 5e was synthesized in 64% yield, suggesting efficient substitution reactions at position 4 of quinazoline .

Pteridine Analogs

  • N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ():
    • Substitutes morpholine with a 4-phenylpiperazine group, which may alter solubility and receptor binding due to increased steric bulk and basicity .
    • Molecular weight: 396.5 g/mol (vs. ~352 g/mol for the target compound, estimated based on pteridine core differences).

Substituent Variations

Aryl Amino Groups

  • N-(4-Chlorophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5b) ():
    • Replaces 4-methoxyphenyl with 4-chlorophenyl, reducing electron-donating effects and increasing lipophilicity (Cl vs. OCH₃) .
    • Melting point: 220–222°C (higher than 5e’s 232–234°C), possibly due to stronger intermolecular halogen bonding .

Morpholine vs. Piperazine

  • N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine ():
    • Retains the morpholine group but incorporates a pyrazole-substituted pyrimidine core. The morpholine oxygen may improve aqueous solubility compared to piperazine derivatives .

Pharmacological and Physicochemical Properties

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Pteridine 2-Morpholinyl, 4-(4-OCH₃Ph) Not reported ~352* Morpholine, Methoxyphenyl
5e () Dihydroquinazoline 2-Morpholinyl, 4-(4-OCH₃Ph) 232–234 338.4 Morpholine, Methoxyphenyl
5b () Dihydroquinazoline 2-Morpholinyl, 4-(4-ClPh) 220–222 342.8 Morpholine, Chlorophenyl
Compound Pteridine 2-Piperazinyl, 4-(2,4-Me₂Ph) Not reported 396.5 Piperazine, Dimethylphenyl

*Estimated based on pteridine core (C₁₀H₈N₄) + substituents.

Biological Activity

N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic compound belonging to the class of pteridines, which are heterocyclic organic compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This compound features a pteridine core substituted with a morpholine group and a methoxyphenyl moiety. The presence of these functional groups is believed to influence its biological activity.

The biological activity of this compound primarily involves inhibition of specific enzymes and modulation of signaling pathways. Research indicates that it may act as an inhibitor of pteridine reductase (PTR1), an enzyme critical for the survival of certain parasites, including Trypanosoma brucei . By inhibiting PTR1, this compound disrupts folate metabolism in these organisms, leading to their death.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Antiparasitic Inhibits pteridine reductase in T. brucei, leading to reduced parasite viability
Anticancer Induces apoptosis in cancer cell lines with EC50 values as low as 2 nM
Cholinesterase Inhibition Potentially inhibits acetylcholinesterase, enhancing cognitive function
Anti-inflammatory Reduces symptoms in models of inflammatory bowel disease

Case Studies

  • Antiparasitic Activity : A study demonstrated that this compound significantly inhibited PTR1 in T. brucei cultures. The compound showed IC50 values indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for developing antiparasitic drugs .
  • Anticancer Potential : In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast cancer models. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for brain tumors .
  • Cognitive Enhancement : Preliminary studies indicated that the compound may inhibit acetylcholinesterase, similar to donepezil, a standard treatment for Alzheimer’s disease. This suggests potential applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine and its analogs?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Mannich-type reactions : Reacting morpholine with formaldehyde and a pteridin-4-amine precursor under reflux conditions in ethanol (e.g., reflux for 10 hours followed by crystallization) .
  • Nucleophilic substitution : Using chloromethyl intermediates (e.g., 5-(chloromethyl)-substituted pyrimidines) reacted with 4-methoxyaniline in chloroform under reflux, followed by purification via column chromatography .
  • Key intermediates : Morpholine and 4-methoxyaniline are critical for introducing the morpholin-4-yl and 4-methoxyphenyl groups, respectively.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches in morpholine and pteridine rings) .
  • NMR (¹H and ¹³C) : Confirms substituent positions, such as methoxy protons (~δ 3.8 ppm) and aromatic protons in the pteridine core .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., observed m/z 338.4 for analogs like N-(4-methoxyphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Assay design :

  • Antimicrobial testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, as seen in related pyrimidine derivatives .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Approach :

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve ambiguities in hydrogen bonding or torsional angles .
  • Hydrogen bonding analysis : For analogs, intramolecular N–H⋯N bonds stabilize conformation, while weak C–H⋯π interactions influence packing .

Q. What strategies address discrepancies in biological activity across different studies?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate pharmacophores .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. How can computational modeling optimize its binding affinity for target proteins?

  • Protocol :

  • Docking simulations : Use software like AutoDock to predict interactions with kinase domains (e.g., EGFR or TGF-β receptors) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .

Q. What experimental designs validate the role of the morpholin-4-yl group in enhancing bioavailability?

  • Design :

  • Comparative pharmacokinetics : Synthesize analogs lacking morpholine and measure parameters like logP and plasma half-life in rodent models .
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption differences .

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